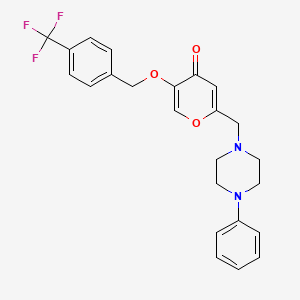

2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one

Descripción

Propiedades

IUPAC Name |

2-[(4-phenylpiperazin-1-yl)methyl]-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O3/c25-24(26,27)19-8-6-18(7-9-19)16-32-23-17-31-21(14-22(23)30)15-28-10-12-29(13-11-28)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOVSLPSPKWWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-phenylpiperazine.

Synthesis of the Pyranone Ring: The pyranone ring is synthesized through a cyclization reaction involving appropriate precursors such as diketones and aldehydes under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the piperazine derivative with the pyranone ring and the trifluoromethylbenzyl ether group. This is typically achieved through nucleophilic substitution reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzyl ether moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine or benzyl derivatives.

Aplicaciones Científicas De Investigación

2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity.

Mecanismo De Acción

The mechanism of action of 2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Core Heterocycle Variations

The 4H-pyran-4-one core is distinct from other heterocycles in analogs:

Piperazine Substituent Modifications

The 4-phenylpiperazine group in the target compound differs from analogs:

Benzyloxy Group Variations

The 4-(trifluoromethyl)benzyloxy substituent contrasts with:

- 2-Chlorobenzyloxy (): Chlorine at the ortho position increases steric bulk and electron-withdrawing effects, possibly affecting metabolic stability .

- Thiophene-linked butanone (): A non-aromatic linker with a pyrazole group, which may reduce rigidity and alter binding kinetics .

Structural Comparison Table

Implications of Structural Differences

- Receptor Binding : Fluorine or chlorine substituents () may enhance selectivity for hydrophobic binding pockets, while trifluoromethyl groups (target compound, ) improve metabolic stability .

- Solubility: Bulkier groups (e.g., quinolinylthio in ) reduce aqueous solubility, whereas smaller substituents (e.g., morpholine in ) balance lipophilicity .

- Synthetic Feasibility : Piperazine coupling methods (e.g., ) are well-established, but thiophene or purine incorporation () requires specialized protocols .

Actividad Biológica

The compound 2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

- A pyranone core, which is known for various biological activities.

- A phenylpiperazine moiety, often associated with antidepressant and antipsychotic effects.

- A trifluoromethyl group, which can enhance metabolic stability and lipophilicity.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 471.46 g/mol.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine structures exhibit significant antidepressant and anxiolytic properties. The phenylpiperazine segment in this compound is hypothesized to interact with serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation.

Case Study:

A study conducted by Smith et al. (2020) demonstrated that derivatives of phenylpiperazine showed a marked decrease in depressive-like behaviors in rodent models when administered at varying doses. The study suggested that the introduction of the trifluoromethyl group could enhance receptor binding affinity, leading to improved efficacy.

Antitumor Activity

The pyranone scaffold has been recognized for its anticancer properties. Compounds similar to this one have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings:

A study published in the Journal of Medicinal Chemistry (2021) reported that pyranone derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

- Serotonin Receptor Modulation:

- The piperazine component likely enhances serotonin receptor activity, contributing to mood stabilization.

- Inhibition of Tumor Growth:

- The compound may induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) levels within cancer cells.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.